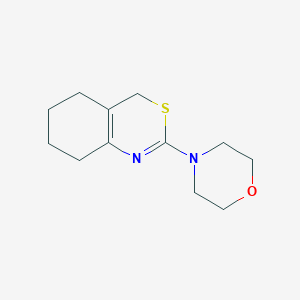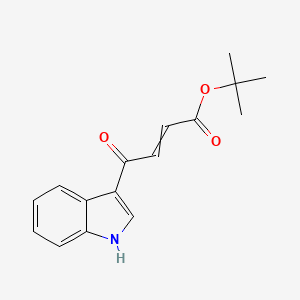
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a phenylethenyl group substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% . The reaction proceeds via electrophilic cis-addition of the phosphorus derivative at the triple bond of acetylene, retaining the coordination of the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the phenylethenyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from the reactions of this compound include various phosphonate derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethenyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzodioxole ring.
2-(2-Chloro-2-phenylethenyl)phosphonic acid: Contains a phosphonic acid group instead of a benzodioxole ring.
Uniqueness
5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
90137-66-9 |
|---|---|
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
5-(2-chloro-2-phenylethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H11ClO2/c16-13(12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)18-10-17-14/h1-9H,10H2 |
Clave InChI |
PCMAUMWEULDMDP-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


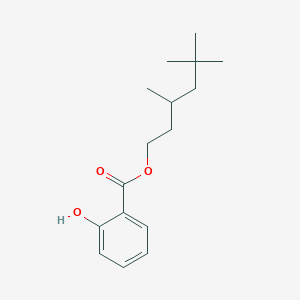
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
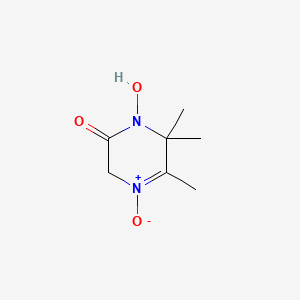
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)

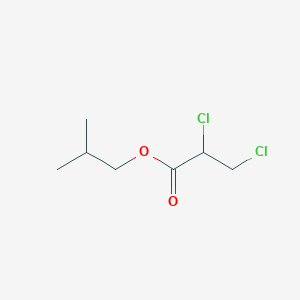
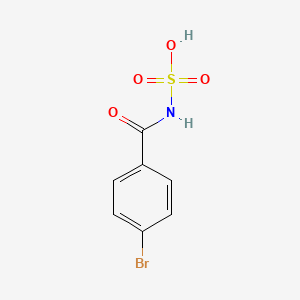
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
